molecular formula C14H16ClN7O4 B5750149 4-[(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl](methoxyimino)methyl]-1,2,5-oxadiazol-3-amine

4-[(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl](methoxyimino)methyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B5750149
M. Wt: 381.77 g/mol
InChI Key: TVKRDOZXUUNQKC-XMHGGMMESA-N
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Description

4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloro-4-nitroaniline with piperazine under controlled conditions to form the piperazine derivative.

    Methoxyimino Formation: The piperazine derivative is then reacted with methoxyamine to introduce the methoxyimino group.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,2,5-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the aromatic nitro group.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Products include various oxidized derivatives of the piperazine and aromatic rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include microbial enzymes and cancer cell receptors.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-ethanol: Similar in structure but lacks the oxadiazole ring.

    Posaconazole: Shares some structural features but is primarily used as an antifungal agent.

Uniqueness

4-(E)-[4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethyl]-1,2,5-oxadiazol-3-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and potential biological activities not found in similar compounds.

Properties

IUPAC Name

4-[(E)-C-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-N-methoxycarbonimidoyl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN7O4/c1-25-19-14(12-13(16)18-26-17-12)21-6-4-20(5-7-21)11-3-2-9(22(23)24)8-10(11)15/h2-3,8H,4-7H2,1H3,(H2,16,18)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRDOZXUUNQKC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NON=C1N)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=NON=C1N)/N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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